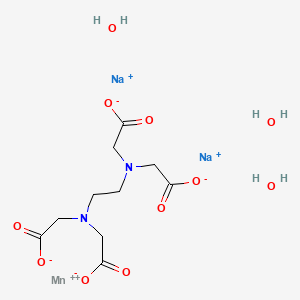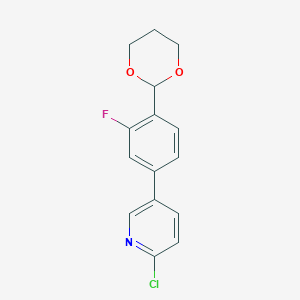
5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring substituted with a chloropyridine moiety and a fluorophenyl group attached to a 1,3-dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine typically involves multiple steps:
Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Pyridine: The final step involves coupling the fluorophenyl-1,3-dioxane intermediate with a chloropyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the fluorophenyl group, potentially yielding partially or fully reduced products.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
Chemistry
In chemistry, 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorophenyl and chloropyridine groups suggests possible activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the chloropyridine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(4-(1,3-Dioxan-2-yl)-3-chlorophenyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
5-(4-(1,3-Dioxan-2-yl)-3-methylphenyl)-2-chloropyridine: Contains a methyl group instead of fluorine.
5-(4-(1,3-Dioxan-2-yl)-3-bromophenyl)-2-chloropyridine: Bromine atom replaces the fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in various research fields.
属性
IUPAC Name |
2-chloro-5-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-14-5-3-11(9-18-14)10-2-4-12(13(17)8-10)15-19-6-1-7-20-15/h2-5,8-9,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAVFDATCSIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C(C=C2)C3=CN=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
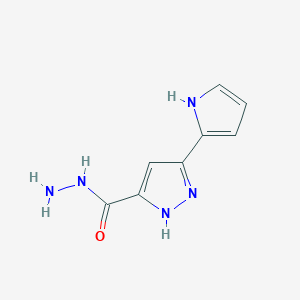
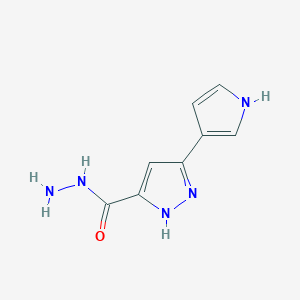
![2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide](/img/structure/B8003931.png)
![2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide](/img/structure/B8003932.png)
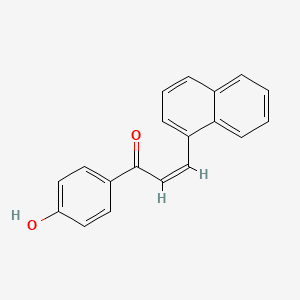
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B8003937.png)
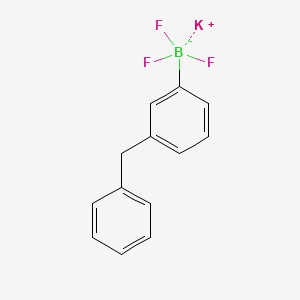
![Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide](/img/structure/B8003965.png)
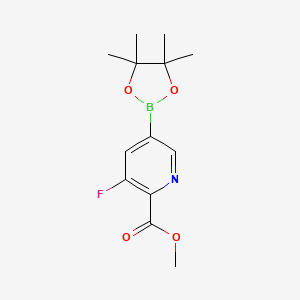
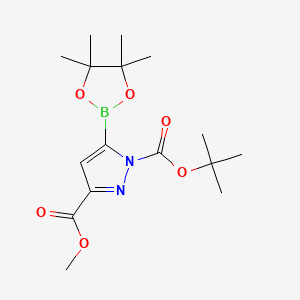
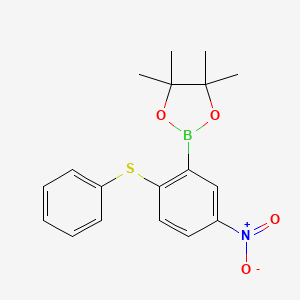
![6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine](/img/structure/B8003993.png)
![Phenyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B8004001.png)
